Methyl 3-(2-nitrophenyl)benzoate
Overview
Description
Methyl 3-(2-nitrophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-nitrophenyl)benzoate typically involves the esterification of 3-(2-nitrophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-nitrophenyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Methyl 3-(2-aminophenyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-(2-nitrophenyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 3-(2-nitrophenyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Research into the pharmacological properties of nitroaromatic compounds includes the investigation of this compound for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other materials that require specific aromatic esters.
Mechanism of Action
The mechanism by which Methyl 3-(2-nitrophenyl)benzoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the additional phenyl ring.
Methyl 4-nitrobenzoate: Nitro group positioned differently on the aromatic ring.
Ethyl 3-(2-nitrophenyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 3-(2-nitrophenyl)benzoate is unique due to the presence of both a nitro group and a benzoate ester in its structure. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
methyl 3-(2-nitrophenyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIMJLBUUHZYKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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